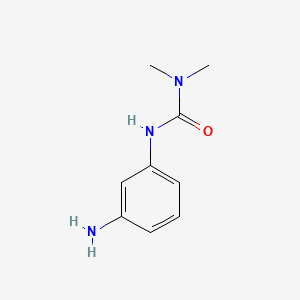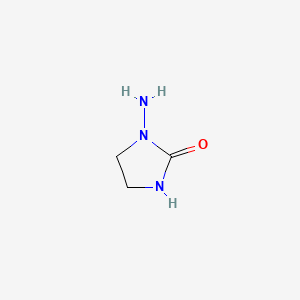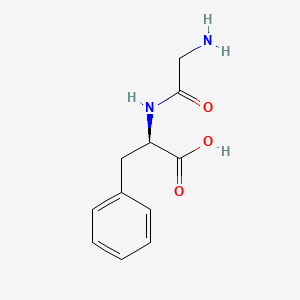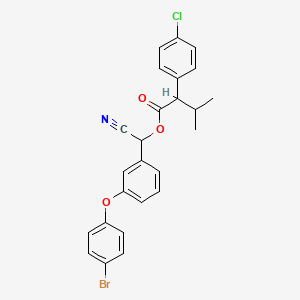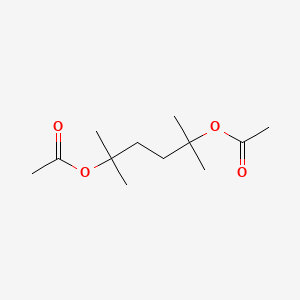
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
Overview
Description
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is a diester derived from 2,5-dimethyl-2,5-hexanediol and acetic acid. This compound is known for its unique structure, which includes two acetate groups attached to a central butane backbone with four methyl groups. It is used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate can be synthesized through the esterification of 2,5-dimethyl-2,5-hexanediol with acetic anhydride. The reaction typically involves the following steps:
Reactants: 2,5-dimethyl-2,5-hexanediol and acetic anhydride.
Catalyst: Sulfuric acid or another strong acid to catalyze the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dimethyl-2,5-hexanediol and acetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,5-dimethyl-2,5-hexanediol and acetic acid.
Reduction: 2,5-dimethyl-2,5-hexanediol.
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Scientific Research Applications
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetramethylbutane-1,4-diyl diacetate involves its ability to undergo hydrolysis and release acetic acid and 2,5-dimethyl-2,5-hexanediol. The released acetic acid can act as a catalyst in various biochemical reactions, while the diol can interact with cellular components. The compound’s ester bonds are susceptible to enzymatic cleavage, making it useful in controlled release applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,5-diacetoxyhexane: Similar structure but with different substitution patterns.
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate): Contains peroxoate groups instead of acetate groups.
2,5-Dimethyl-2,5-bis(trimethylsilyl)hexane: Contains trimethylsilyl groups instead of acetate groups.
Uniqueness
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is unique due to its specific ester configuration and the presence of four methyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications requiring stable esters that can undergo controlled hydrolysis.
Properties
IUPAC Name |
(5-acetyloxy-2,5-dimethylhexan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(13)15-11(3,4)7-8-12(5,6)16-10(2)14/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERQYVUVOLBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204866 | |
| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56323-20-7 | |
| Record name | 2,5-Hexanediol, 2,5-dimethyl-, 2,5-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56323-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056323207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,4-tetramethylbutane-1,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1265986.png)
![ethyl 2-chloro-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B1265987.png)


